molecular formula C10H9FO2 B13210373 (2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid

(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid

Cat. No.: B13210373
M. Wt: 180.17 g/mol
InChI Key: BJXMJCMQMPRMTO-TWGQIWQCSA-N
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Description

(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid is an organic compound with a molecular formula of C10H9FO2 This compound is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and fluorinated reagents.

    Condensation Reaction: The key step involves a condensation reaction between 3-methylbenzaldehyde and a fluorinated reagent, such as fluoromalonic acid, under basic conditions. This reaction forms the desired this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The fluorine atom enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound, cinnamic acid, lacks the fluorine and methyl substitutions.

    (2E)-3-(4-Fluoro-3-methylphenyl)prop-2-enoic acid: A similar compound with a different geometric isomerism (E instead of Z).

    Methyl Cinnamate: A methyl ester derivative of cinnamic acid.

Uniqueness

(2Z)-2-Fluoro-3-(3-methylphenyl)prop-2-enoic acid is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and binding interactions.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

(Z)-2-fluoro-3-(3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6-

InChI Key

BJXMJCMQMPRMTO-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C(=O)O)\F

Canonical SMILES

CC1=CC(=CC=C1)C=C(C(=O)O)F

Origin of Product

United States

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